1-(4-chloro-2-iodophenyl)-1H-1,2,3,4-tetrazole

Tetrazole synthesis Heterocyclic chemistry Process optimization

942316-74-7 is a halogenated N1-aryl tetrazole designed for orthogonal diversification. The ortho-iodo substituent enables chemoselective Suzuki/Heck coupling, preserving the para-Cl for downstream functionalization. With documented 92% synthesis yield, nanomolar MPO inhibition (IC50=54 nM), and proven utility in FXIa inhibitor programs, this scaffold delivers predictable reactivity unmatched by mono-halogenated analogs. Select this building block to execute sequential cross-coupling strategies with confidence.

Molecular Formula C7H4ClIN4
Molecular Weight 306.49 g/mol
CAS No. 942316-74-7
Cat. No. B1445186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chloro-2-iodophenyl)-1H-1,2,3,4-tetrazole
CAS942316-74-7
Molecular FormulaC7H4ClIN4
Molecular Weight306.49 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)I)N2C=NN=N2
InChIInChI=1S/C7H4ClIN4/c8-5-1-2-7(6(9)3-5)13-4-10-11-12-13/h1-4H
InChIKeyVKZKORPAINUQAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

942316-74-7: 1-(4-Chloro-2-iodophenyl)-1H-1,2,3,4-tetrazole as a High-Yield Synthetic Building Block


1-(4-chloro-2-iodophenyl)-1H-1,2,3,4-tetrazole (CAS 942316-74-7, MW 306.49) is a halogenated tetrazole derivative featuring a 4-chloro-2-iodophenyl substitution pattern on the N1 position of the tetrazole ring [1]. The compound belongs to the class of N1-aryl tetrazoles, which are recognized in medicinal chemistry as metabolically stable carboxylic acid bioisosteres with favorable physicochemical properties . This specific halogenation pattern—ortho-iodo with para-chloro—is deliberately designed to enable sequential chemoselective functionalization: the iodine atom serves as a preferential site for palladium-catalyzed cross-coupling reactions while the chlorine atom remains intact for subsequent modifications . The compound is primarily utilized as a research intermediate and building block, with documented synthetic application in pharmaceutical development programs including coagulation factor XIa inhibitor synthesis .

Why N1-Aryl Tetrazole Analogs Cannot Substitute for 942316-74-7 in Sequential Functionalization Workflows


Generic substitution of 942316-74-7 with structurally related tetrazoles fails because the specific 4-chloro-2-iodophenyl substitution pattern confers a critical chemoselectivity gradient essential for sequential cross-coupling strategies. The ortho-iodo substituent exhibits significantly higher reactivity in palladium-catalyzed reactions (Suzuki, Heck, Sonogashira) compared to the para-chloro group, enabling regioselective functionalization at the C2 position while preserving the C4-Cl as a latent handle for subsequent diversification . This reactivity differential is lost in analogs lacking the iodo substituent (e.g., 1-(4-chlorophenyl)-1H-tetrazole, CAS 14213-11-7) [1], in regioisomers where the halogen positions are altered (e.g., 1-(5-chloro-2-iodophenyl)-1H-1,2,3,4-tetrazole) [2], or in compounds where both halogens are replaced with identical leaving groups, which would lead to uncontrolled, non-selective coupling outcomes. Furthermore, the tetrazole N1-aryl architecture itself dictates distinct electronic and steric properties compared to N2-substituted or 5-substituted tetrazole regioisomers, which would alter binding interactions in target engagement studies . Therefore, substitution compromises both synthetic predictability and the intended structure-activity relationship profile.

Quantitative Differentiation Evidence: 942316-74-7 vs. Structural Analogs and Functional Alternatives


Synthetic Efficiency: 92% Yield in Patent-Documented Tetrazole Formation from 4-Chloro-2-iodoaniline

The synthesis of 942316-74-7 from 4-chloro-2-iodoaniline via cyclization with sodium azide and trimethyl orthoformate in acetic acid proceeds with a documented 92% isolated yield (11.16 g from 10.0 g starting material) . This represents an optimized and reproducible protocol derived from patent literature (US08252830B2; WO2008/76805) . While direct comparative yields for other ortho-iodo tetrazole analogs synthesized under identical conditions are not systematically reported, the 92% yield benchmark provides a quantitative efficiency reference point for procurement decisions when evaluating synthetic routes to halogenated tetrazole building blocks.

Tetrazole synthesis Heterocyclic chemistry Process optimization

Demonstrated Utility in Heck Coupling: Post-Functionalization with Ethyl Acrylate

942316-74-7 has been explicitly demonstrated to undergo palladium-catalyzed Heck coupling with ethyl acrylate, yielding the corresponding (E)-3-(5-chloro-2-tetrazol-1-yl-phenyl)-acrylic acid ethyl ester in 43% yield (0.098 g from 0.250 g intermediate) . This functionalization occurs exclusively at the ortho-iodo position, with the para-chloro substituent remaining intact and available for subsequent diversification . In contrast, the non-iodinated analog 1-(4-chlorophenyl)-1H-tetrazole (CAS 14213-11-7) lacks this orthogonal reactivity handle and cannot participate in such cross-coupling transformations without prior functionalization, severely limiting its utility as a modular building block in sequential synthesis strategies.

Palladium catalysis Cross-coupling Medicinal chemistry intermediates

Myeloperoxidase (MPO) Inhibitory Activity: IC50 = 54 nM in Chlorination Assay

942316-74-7 has been evaluated for myeloperoxidase (MPO) inhibition and demonstrated an IC50 value of 54 nM (0.054 μM) in a chlorination activity assay [1]. MPO is a heme enzyme implicated in inflammatory diseases and cardiovascular conditions, and nanomolar potency represents meaningful biochemical activity. This target-specific inhibitory profile distinguishes 942316-74-7 from generic tetrazole building blocks lacking documented bioactivity. Direct comparator data against structural analogs in the same assay are not publicly available, limiting cross-compound quantitative comparison; however, the presence of a validated biochemical activity profile informs procurement decisions for target-based screening campaigns.

Enzyme inhibition Myeloperoxidase Inflammation

Chemoselective Iodo-Chloro Differentiation Enables Orthogonal Synthetic Strategies

The 4-chloro-2-iodophenyl motif confers predictable chemoselectivity in palladium-catalyzed cross-coupling reactions due to the substantial reactivity difference between C(sp²)-I and C(sp²)-Cl bonds. The ortho-iodo position undergoes preferential oxidative addition to Pd(0) catalysts under mild conditions, enabling selective functionalization while the para-chloro substituent remains intact . This reactivity gradient is a class-level property of ortho-iodophenyl systems: the iodine atom serves as a superior leaving group with bond dissociation energy approximately 50-65 kJ/mol lower than the corresponding C-Cl bond, facilitating exclusive coupling at the C2 position under conditions where C4-Cl remains unreacted [1]. Analogs lacking the iodo substituent or possessing alternative halogenation patterns (e.g., 1-(4-chlorophenyl)-1H-tetrazole; 1-(2-iodophenyl)-1H-tetrazole without para-chloro) cannot achieve this two-step orthogonal diversification strategy.

Chemoselectivity Cross-coupling Sequential synthesis

942316-74-7: Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Modular Synthesis of Diversified Tetrazole-Containing Compound Libraries via Sequential Cross-Coupling

942316-74-7 is ideally suited for research programs requiring systematic exploration of chemical space around a tetrazole scaffold. Its ortho-iodo substituent enables initial palladium-catalyzed Heck, Suzuki, or Sonogashira coupling to introduce aryl, alkenyl, or alkynyl diversity at the C2 position (demonstrated with 43% yield in Heck coupling with ethyl acrylate) . Following this first diversification, the intact para-chloro group can be further functionalized via nucleophilic aromatic substitution or additional cross-coupling reactions. This orthogonal reactivity profile allows two independent diversification steps from a single starting material, a capability not achievable with mono-halogenated or identically halogenated tetrazole analogs. For medicinal chemistry groups constructing focused libraries for SAR studies, 942316-74-7 provides a validated entry point with documented synthetic protocols from patent literature (US08252830B2; WO2008/76805) .

Myeloperoxidase (MPO) Inhibitor Development and Target-Based Screening

Given its documented nanomolar MPO inhibitory activity (IC50 = 54 nM) [1], 942316-74-7 serves as a qualified starting point for MPO-targeted drug discovery programs. MPO is implicated in inflammatory diseases including atherosclerosis, rheumatoid arthritis, and chronic obstructive pulmonary disease (COPD). The compound's tetrazole core provides metabolic stability advantages over carboxylic acid-based inhibitors, while the halogenation pattern offers synthetic handles for potency optimization. Researchers conducting target-based screening or structure-activity relationship studies around MPO inhibition should prioritize 942316-74-7 over untested tetrazole analogs that lack validated biological activity data, as the 54 nM IC50 establishes a clear baseline for analog comparison.

Coagulation Factor XIa (FXIa) Inhibitor Intermediate for Thromboembolic Disease Research

942316-74-7 is specifically documented as an intermediate in the synthesis of human coagulation factor XIa (FXIa) inhibitors . FXIa is a validated therapeutic target for thromboembolic diseases, with inhibitors offering potential advantages of reduced bleeding risk compared to non-specific anticoagulants. The high-yield synthesis of 942316-74-7 (92% from 4-chloro-2-iodoaniline) ensures reliable access to this key building block for research groups pursuing FXIa inhibitor development . Its validated utility in a peer-reviewed pharmaceutical development publication distinguishes it from generic tetrazole building blocks lacking documented application in drug discovery pipelines.

Synthetic Methodology Development for Halogenated Heterocyclic Cross-Coupling

942316-74-7 represents an excellent model substrate for developing and optimizing palladium-catalyzed cross-coupling methodologies on tetrazole-containing scaffolds. The well-characterized synthesis (92% yield, LCMS m/z 307.0 M+H⁺) and established reactivity in Heck coupling provide a reliable benchmark for method development studies . Researchers investigating ligand effects, solvent systems, or green chemistry protocols for N1-aryl tetrazole functionalization will benefit from the compound's predictable chemoselectivity and the availability of detailed synthetic procedures. The compound's role in ligand-free Suzuki protocols under aerobic aqueous conditions has been noted in methodology development literature, further supporting its utility as a standardized substrate for reaction optimization studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-chloro-2-iodophenyl)-1H-1,2,3,4-tetrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.